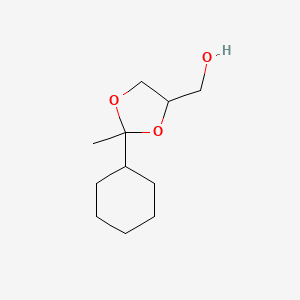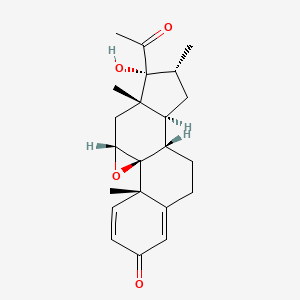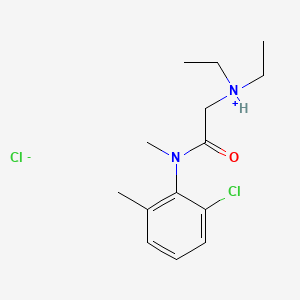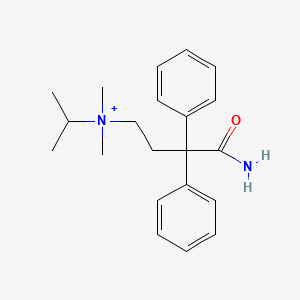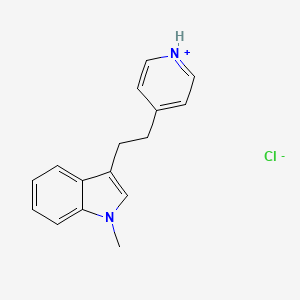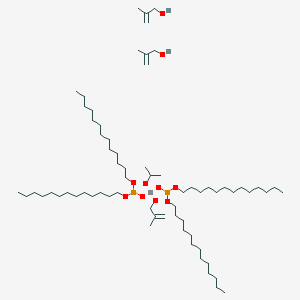
Isopropyl trimethallyl titanate di(tridecyl phosphite)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl trimethallyl titanate di(tridecyl phosphite) is a titanate coupling agent known for its ability to enhance the properties of polymer composites. This compound acts as a molecular bridge between inorganic fillers and organic polymer matrices, improving adhesion, mechanical properties, and aging resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl trimethallyl titanate di(tridecyl phosphite) involves the reaction of isopropyl trimethallyl titanate with tridecyl phosphite under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl trimethallyl titanate di(tridecyl phosphite) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanate oxides.
Reduction: It can be reduced to form lower oxidation state titanates.
Substitution: The isopropyl and tridecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include titanate oxides, reduced titanates, and substituted titanates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Isopropyl trimethallyl titanate di(tridecyl phosphite) has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl tris(dioctylphosphoryloxy) titanate
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl tri(N-ethylamino-ethylamino) titanate
Uniqueness
Isopropyl trimethallyl titanate di(tridecyl phosphite) is unique due to its specific combination of isopropyl, trimethallyl, and tridecyl phosphite groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in enhancing the properties of polymer composites and improving their performance in various applications .
Propiedades
| 68479-70-9 | |
Fórmula molecular |
C67H138O10P2Ti |
Peso molecular |
1213.6 g/mol |
Nombre IUPAC |
ditridecyl phosphite;hydron;2-methylprop-2-en-1-olate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/2C26H54O3P.3C4H7O.C3H7O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;3*1-4(2)3-5;1-3(2)4;/h2*3-26H2,1-2H3;3*1,3H2,2H3;3H,1-2H3;/q6*-1;+4/p+2 |
Clave InChI |
MTFIFTXITCBMSW-UHFFFAOYSA-P |
SMILES canónico |
[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].CC(=C)C[O-].CC(=C)C[O-].CC(=C)C[O-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


